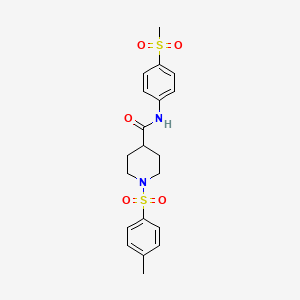
N-(4-(methylsulfonyl)phenyl)-1-tosylpiperidine-4-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “N-(4-(methylsulfonyl)phenyl)-1-tosylpiperidine-4-carboxamide” seems to be a complex organic molecule. It likely contains a piperidine ring, which is a common feature in many pharmaceuticals and other active compounds . The molecule also contains a methylsulfonyl group and a tosyl group, which are common functional groups in organic chemistry .
Chemical Reactions Analysis
While specific chemical reactions involving “N-(4-(methylsulfonyl)phenyl)-1-tosylpiperidine-4-carboxamide” are not available, similar compounds have been used as reactants in the preparation of various inhibitors and in the synthesis of 2-arylpurines .
Applications De Recherche Scientifique
Glibenclamide and Sulfonylurea Derivatives
Glibenclamide's Role in Cerebral Ischemia and Stroke Glibenclamide, a sulfonylurea, has been identified as a significant compound in reducing brain swelling, infarct volume, and improving neurological function in various models of stroke. This is due to its mechanism of blocking the Sur1-Trpm4 channel, thereby mitigating microvascular dysfunction that often leads to cytotoxic edema and necrotic cell death post-ischemia (Simard et al., 2014).
Sulfonamide Inhibitors in Disease Treatment Sulfonamide compounds, possessing a primary sulfonamide moiety, have been used in treating various diseases due to their antibacterial, antiepileptic, and antipsychotic properties. Recent patents suggest that these compounds continue to be a rich source for developing drugs targeting conditions like glaucoma, cancer, and inflammatory diseases (Carta et al., 2012; Gulcin & Taslimi, 2018).
Antifibrinolytic Therapy with Tranexamic Acid Tranexamic acid, a synthetic derivative related to the sulfonyl functional group, has been used effectively in reducing blood loss in various surgical procedures, showcasing its potential in managing hemorrhage and contributing to antifibrinolytic therapy (McCormack, 2012).
Applications in Drug Delivery and Nanoformulations
Nanoformulations for Cardiovascular Diseases Research has explored the development of suitable delivery systems for small organic compounds and nanoparticles to the cardiovascular system. Such advancements could significantly enhance therapeutic outcomes in diseases like atherosclerosis and hypertension, highlighting the importance of sulfonyl derivatives in creating effective formulations (Geldenhuys et al., 2017).
Safety And Hazards
Propriétés
IUPAC Name |
1-(4-methylphenyl)sulfonyl-N-(4-methylsulfonylphenyl)piperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2O5S2/c1-15-3-7-19(8-4-15)29(26,27)22-13-11-16(12-14-22)20(23)21-17-5-9-18(10-6-17)28(2,24)25/h3-10,16H,11-14H2,1-2H3,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KNFCZIXAXCMPGY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2CCC(CC2)C(=O)NC3=CC=C(C=C3)S(=O)(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N2O5S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-(methylsulfonyl)phenyl)-1-tosylpiperidine-4-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

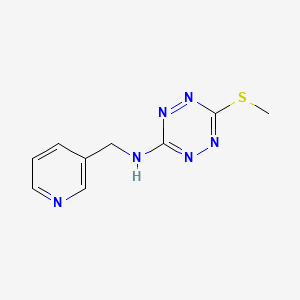
![1-benzyl-3-[(3-chlorophenyl)sulfonyl]-6-fluoro-7-(3-methylpiperidin-1-yl)quinolin-4(1H)-one](/img/structure/B2739742.png)
![3-methyl-N-(4-nitrophenyl)-4-oxo-1-phenyl-4,7-dihydro-1H-pyrazolo[3,4-b]pyridine-5-carboxamide](/img/structure/B2739743.png)
![5-chloro-N-[(5-ethylthiophen-2-yl)methyl]-2-(methylsulfanyl)pyrimidine-4-carboxamide](/img/structure/B2739744.png)
![N-[1-(5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl]cyclobutanecarboxamide](/img/structure/B2739746.png)
![7-Methoxy-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxylic acid](/img/structure/B2739747.png)
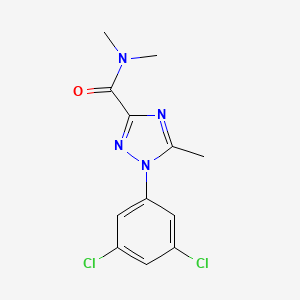
![(1H-pyrazolo[3,4-b]pyridin-3-ylmethyl)amine dihydrochloride](/img/structure/B2739750.png)
![10-Methyl-3,10-diazabicyclo[4.3.1]decane;dihydrochloride](/img/structure/B2739752.png)
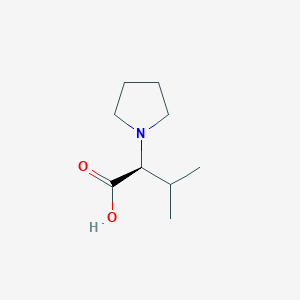
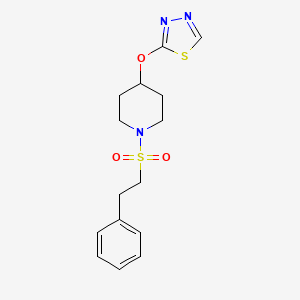

![N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-((6-isopropyl-1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidin-5-yl)thio)acetamide](/img/structure/B2739761.png)
![N-((1-(thiophen-3-yl)-1H-1,2,3-triazol-4-yl)methyl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2739763.png)